![molecular formula C14H16N2O2S B5740865 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that belongs to the class of thiazole derivatives. MTB has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can also inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple one-pot reaction. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the main limitation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has shown promising results in various preclinical studies, and its potential therapeutic applications are still being explored. Some of the future directions for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide research include:
1. Investigating the efficacy of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide as an anti-cancer agent.
3. Studying the effect of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide on the gut microbiota and its potential role in treating gastrointestinal disorders.
4. Developing novel formulations of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide to improve its solubility and bioavailability.
Conclusion:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic compound with potential therapeutic applications in treating various diseases. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been found to possess neuroprotective effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide inhibits the activity of COX-2 enzyme, reduces the production of prostaglandins, and exhibits various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several advantages for lab experiments, but its low solubility in water is a limitation. Future research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can lead to the development of novel therapies for various diseases.
Synthesemethoden
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can be synthesized using a simple one-pot reaction. The starting materials required for the synthesis are 4-methoxybenzaldehyde, 2-aminothiazole, and butyric anhydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide obtained through this method is around 70%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has also been found to exhibit neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-4-13(17)16-14-15-12(9-19-14)10-5-7-11(18-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKCBBVDJCBSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

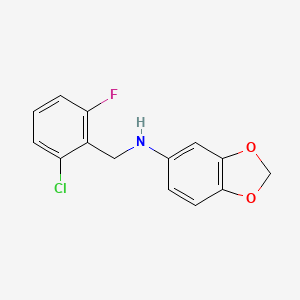

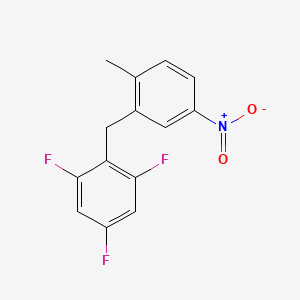
![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

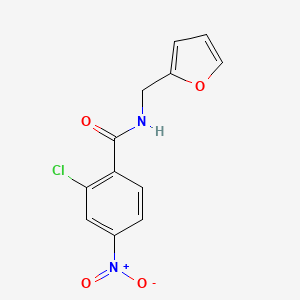
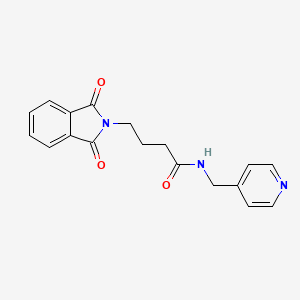
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
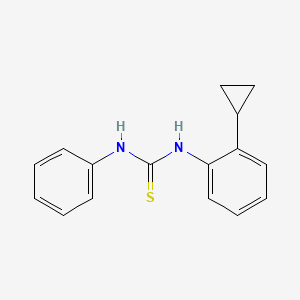
![N-(2,3-dimethylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5740874.png)